Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: Ethyl 4-(4-bromophenyl)-3-hydroxybutanoate.
Hydrolysis: 4-(4-bromophenyl)-3-oxobutanoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-3-oxobutanoate depends on its specific application. In general, the bromophenyl group can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a different position of the carbonyl group.
4-(4-Bromophenyl)-3-oxobutanoic acid: The corresponding carboxylic acid of the ester.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A heterocyclic compound with similar bromophenyl substitution.
Uniqueness
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is unique due to its specific ester structure, which allows for versatile chemical modifications. Its bromophenyl group provides a site for further functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 4-(4-bromophenyl)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromophenyl group and a keto functional group, which are significant for its biological properties. The synthesis typically involves the condensation of ethyl acetoacetate with 4-bromobenzaldehyde under basic conditions.
Synthesis Overview
- Starting Materials : Ethyl acetoacetate, 4-bromobenzaldehyde
- Catalyst : Base (e.g., sodium ethoxide)
- Reaction Conditions : Reflux in ethanol
The reaction yields this compound as a yellow oil, which can be purified through recrystallization or chromatography.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 256 µg/mL |
Staphylococcus aureus | 256 µg/mL |
These findings suggest that the compound exhibits antibacterial activity comparable to other known antibacterial agents, indicating its potential for development as a therapeutic agent against bacterial infections .
Antiplatelet Activity
In addition to its antimicrobial properties, this compound has been evaluated for antiplatelet activity. Research has indicated that derivatives of this compound can effectively inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP).
- Key Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the bromine atom on the phenyl ring is crucial for its activity, likely due to electronic effects that modulate interactions with biological targets.
Key Structural Features
- Bromo Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Keto Group : Plays a role in biological reactivity and interaction with enzymes or receptors.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 256 µg/mL, suggesting it may serve as a lead compound in antibiotic development. -
Antiplatelet Activity Evaluation :
In vitro assays demonstrated that derivatives of this compound could inhibit platelet aggregation effectively. The most active derivatives were identified as having specific substituents that enhanced their potency against AA and ADP-induced aggregation.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNITBKFYVFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596725 | |
Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160010-18-4 | |
Record name | Ethyl 4-bromo-β-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160010-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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